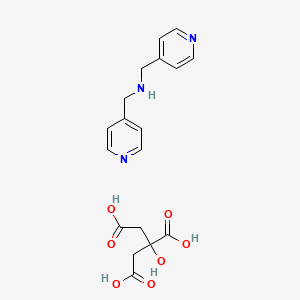

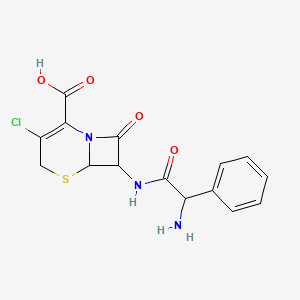

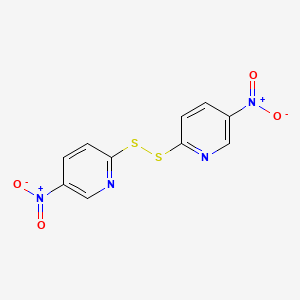

![molecular formula C24H33N5O7 B1204721 4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide CAS No. 64040-47-7](/img/structure/B1204721.png)

4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a natural product found in Streptomyces plicatus, Streptomyces vinaceusdrappus, and Streptomyces rochei with data available.

Wissenschaftliche Forschungsanwendungen

Methylglyoxal in Food and Living Organisms

Methylglyoxal (MG) is a reactive alpha-oxoaldehyde that forms in various enzymatic and nonenzymatic reactions. It's known for modifying arginine and lysine residues in proteins, leading to advanced glycation end-products. These products are linked to complications in diabetes and neurodegenerative diseases. MG is present in food and beverages and is formed during processing, cooking, and storage. Its accumulation, due to fasting and metabolic disorders or defects in detoxification processes, can cause tissue degeneration and has anticancer activity. MG can be quantified in biological samples using HPLC or GC methods with derivatization (Nemet, Varga-Defterdarović, & Turk, 2006).

Antibacterial and Cytotoxic Activity

A study on the synthesis of 6-oxopyrimidin-1(6H)-yl benzamide derivatives shows that these compounds exhibit significant antibacterial activity. Some specific compounds demonstrated considerable antibiotic activity against Klebsiella pneumonia and Bacillus cereus. Additionally, certain derivatives inhibited the growth of human tumor cell lines at micromolar concentrations (Devarasetty et al., 2016).

Novel Thiopyrimidine-Glucuronide Compounds

The design and synthesis of thiopyrimidine-glucuronide compounds with promising biological activities have been explored. These compounds underwent oxidation and various reactions to yield glucuronosyl-benzisoxazol-carboxylates with potential biological activities (Wanare, 2022).

Heterobifunctional Coupling Agent Synthesis

An efficient synthesis method for a heterobifunctional coupling agent critical for chemoselective conjugation of proteins and enzymes has been developed. This method is suitable for the preparation of coupling agents with high purity and is useful in synthesizing other analogous agents (Reddy et al., 2005).

Nonaqueous Capillary Electrophoresis

A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances. This method is promising for quality control in pharmaceuticals (Ye et al., 2012).

Eigenschaften

CAS-Nummer |

64040-47-7 |

|---|---|

Produktname |

4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

Molekularformel |

C24H33N5O7 |

Molekulargewicht |

503.5 g/mol |

IUPAC-Name |

4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C24H33N5O7/c1-12-16(36-23-21(31)20(30)19(26-3)13(2)35-23)8-9-18(34-12)29-11-10-17(28-24(29)33)27-22(32)14-4-6-15(25)7-5-14/h4-7,10-13,16,18-21,23,26,30-31H,8-9,25H2,1-3H3,(H,27,28,32,33)/t12-,13-,16+,18?,19-,20+,21-,23-/m1/s1 |

InChI-Schlüssel |

HJFXGPLQIPLHSS-WWYYRNKXSA-N |

Isomerische SMILES |

C[C@@H]1[C@H](CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)NC)O)O |

SMILES |

CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)OC4C(C(C(C(O4)C)NC)O)O |

Kanonische SMILES |

CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)OC4C(C(C(C(O4)C)NC)O)O |

Synonyme |

norplicacetin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,6-Dideoxyhexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1204641.png)

![1,3,3-Trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene](/img/structure/B1204651.png)